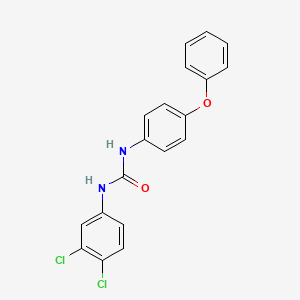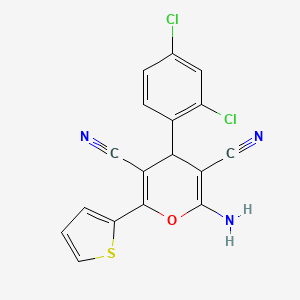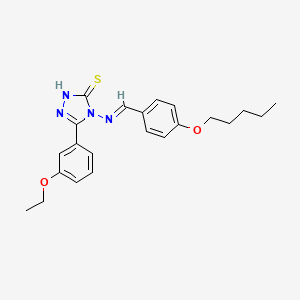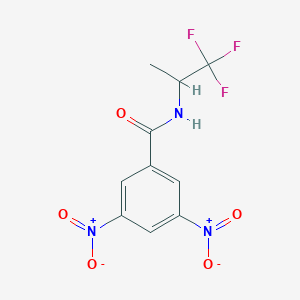![molecular formula C27H24N4S B12007397 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)
4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-9-anthrylméthylidène]amino}-5-(4-tert-butylphényl)-4H-1,2,4-triazole-3-thiol est un composé organique complexe appartenant à la classe des dérivés de triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente une structure unique qui combine un groupe anthrylméthylidène, un groupe tert-butylphényl et un cycle triazole, ce qui en fait un sujet d'intérêt pour diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-{[(E)-9-anthrylméthylidène]amino}-5-(4-tert-butylphényl)-4H-1,2,4-triazole-3-thiol implique généralement plusieurs étapes. Une méthode courante comprend la condensation de la 9-anthraldéhyde avec le 4-amino-5-(4-tert-butylphényl)-4H-1,2,4-triazole-3-thiol en conditions acides pour former le produit souhaité. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est porté à reflux pendant plusieurs heures pour garantir une réaction complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
4-{[(E)-9-anthrylméthylidène]amino}-5-(4-tert-butylphényl)-4H-1,2,4-triazole-3-thiol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le cycle triazole peut subir des réactions de substitution nucléophile avec des halogènes ou d'autres électrophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium, conditions anhydres.
Substitution : Halogènes, électrophiles, solvants tels que le dichlorométhane ou l'acétonitrile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'anthraquinone, tandis que la réduction peut produire divers composés de triazole réduits.
Applications de recherche scientifique
4-{[(E)-9-anthrylméthylidène]amino}-5-(4-tert-butylphényl)-4H-1,2,4-triazole-3-thiol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques avec des propriétés catalytiques potentielles.
Biologie : Étudié pour ses activités antimicrobiennes et antifongiques en raison de la présence du cycle triazole.
Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux, car les dérivés de triazole sont connus pour inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de 4-{[(E)-9-anthrylméthylidène]amino}-5-(4-tert-butylphényl)-4H-1,2,4-triazole-3-thiol implique son interaction avec diverses cibles moléculaires. Le cycle triazole peut se lier aux ions métalliques, formant des complexes stables qui peuvent inhiber l'activité enzymatique. De plus, le composé peut interagir avec les membranes cellulaires, perturbant leur intégrité et conduisant à la mort cellulaire. Les voies exactes et les cibles moléculaires sont encore à l'étude, mais la structure unique du composé lui permet de s'engager dans de multiples interactions.
Applications De Recherche Scientifique
4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the triazole ring.
Medicine: Explored for its potential as an anticancer agent, as triazole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound may interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in multiple interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{[(E)-9-anthrylméthylidène]amino}-5-phényl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-9-anthrylméthylidène]amino}-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-9-anthrylméthylidène]amino}-5-(4-chlorophényl)-4H-1,2,4-triazole-3-thiol
Unicité
L'unicité de 4-{[(E)-9-anthrylméthylidène]amino}-5-(4-tert-butylphényl)-4H-1,2,4-triazole-3-thiol réside dans sa combinaison du groupe anthrylméthylidène et du groupe tert-butylphényl. Cet arrangement spécifique améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications. Comparé à des composés similaires, il peut présenter des activités biologiques et des propriétés chimiques différentes en raison de la présence du groupe tert-butyle, qui peut influencer son interaction avec d'autres molécules.
Propriétés
Formule moléculaire |
C27H24N4S |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C27H24N4S/c1-27(2,3)21-14-12-18(13-15-21)25-29-30-26(32)31(25)28-17-24-22-10-6-4-8-19(22)16-20-9-5-7-11-23(20)24/h4-17H,1-3H3,(H,30,32)/b28-17+ |
Clé InChI |
BIQMPKOUVFGZMK-OGLMXYFKSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)
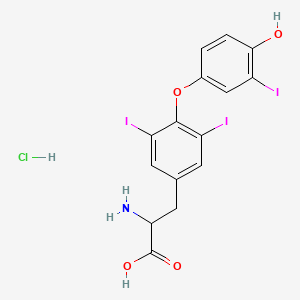
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007341.png)

![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)
